molecular formula C17H14O3 B11854072 3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one CAS No. 87165-68-2

3-Methoxy-8-methyl-2-phenyl-4H-1-benzopyran-4-one

Katalognummer: B11854072
CAS-Nummer: 87165-68-2
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: SCMWGCOMUAAIGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-8-methyl-2-phenyl-4H-chromen-4-one is a chemical compound belonging to the chromen-4-one family This compound is known for its unique structure, which includes a chromen-4-one core substituted with methoxy, methyl, and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-8-methyl-2-phenyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methoxyacetophenone with 2-hydroxyacetophenone in the presence of a base, such as potassium carbonate, and a solvent like acetone. The reaction mixture is heated to facilitate the formation of the chromen-4-one core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-8-methyl-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

3-Methoxy-8-methyl-2-phenyl-4H-chromen-4-one has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

3-Methoxy-8-methyl-2-phenyl-4H-chromen-4-one can be compared with other similar compounds, such as:

The uniqueness of 3-Methoxy-8-methyl-2-phenyl-4H-chromen-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

87165-68-2

Molekularformel

C17H14O3

Molekulargewicht

266.29 g/mol

IUPAC-Name

3-methoxy-8-methyl-2-phenylchromen-4-one

InChI

InChI=1S/C17H14O3/c1-11-7-6-10-13-14(18)17(19-2)16(20-15(11)13)12-8-4-3-5-9-12/h3-10H,1-2H3

InChI-Schlüssel

SCMWGCOMUAAIGH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(O2)C3=CC=CC=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.